2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized through the condensation of catechol with formaldehyde. The triazine ring is then introduced through a nucleophilic substitution reaction involving dimethylamine and methoxytriazine. The final step involves coupling the two ring systems through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring is known to interact with nucleophilic sites, while the benzo[d][1,3]dioxole ring can participate in π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)-N-methylacetamide
- 4-(dimethylamino)-6-methoxy-1,3,5-triazine
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is unique due to the combination of the benzo[d][1,3]dioxole and triazine rings, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety and a triazine derivative. This unique combination may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) of related compounds has been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial capabilities .
Compound Name | MIC (µg/mL) | Pathogen |
---|---|---|
Benzodioxole Derivative A | 32 | E. coli |
Benzodioxole Derivative B | 16 | S. aureus |
Target Compound | TBD | TBD |
Anti-cancer Activity
The triazine moiety in the compound is known for its role in inhibiting cancer cell proliferation. Studies have demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to our target have been tested against breast and colon cancer cells, showing promising results in reducing cell viability .
Enzyme Inhibition
Enzymatic assays reveal that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with a dimethylamino group have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study, a series of benzodioxole derivatives were tested against common bacterial strains. The results indicated that modifications to the benzodioxole structure significantly affected antimicrobial activity, with some derivatives exhibiting MIC values lower than traditional antibiotics .
- Case Study on Cancer Cell Lines : A recent investigation into the anti-cancer properties of triazine derivatives showed that specific modifications could enhance their efficacy against breast cancer cells by promoting apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOXCXNWDNRJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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